7-Methyl-2-naphthoic Acid (CAS 5159-64-8): A Comprehensive Technical Guide on Structural Identifiers, Biocatalytic Pathways, and Synthetic Applications
7-Methyl-2-naphthoic Acid (CAS 5159-64-8): A Comprehensive Technical Guide on Structural Identifiers, Biocatalytic Pathways, and Synthetic Applications
Executive Summary
In the realm of advanced organic synthesis and pharmaceutical development, bicyclic aromatic carboxylic acids serve as critical structural motifs. 7-Methyl-2-naphthoic acid (CAS 5159-64-8) is a highly versatile building block characterized by its stable naphthalene core, an electron-donating methyl group, and a reactive carboxylic acid moiety. This whitepaper provides an in-depth technical analysis of its structural identifiers, its role in microbial degradation pathways, its applications in active pharmaceutical ingredient (API) synthesis, and field-proven experimental protocols for its derivatization.
Structural Identifiers & Physicochemical Profiling
Accurate chemical identification is the bedrock of reproducible research and regulatory compliance[1]. The structural identifiers for 7-Methyl-2-naphthoic acid map the specific connectivity of its 12-carbon framework.
Table 1: Physicochemical Properties & Standardized Identifiers
| Property / Identifier | Value |
| Chemical Name | 7-Methyl-2-naphthoic acid |
| CAS Registry Number | 5159-64-8[2] |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [2] |
| SMILES | O=C(O)c1ccc2cc(C)ccc2c1 |
| InChI | InChI=1S/C12H10O2/c1-8-2-3-10-7-9(12(13)14)4-5-11(10)6-8/h2-7H,1H3,(H,13,14) |
Mechanistic Insight: The reactivity of 7-Methyl-2-naphthoic acid is dictated by a "push-pull" electronic dynamic. The methyl group at the C7 position exerts a weak inductive (+I) electron-donating effect, subtly increasing the electron density of the adjacent aromatic ring. Conversely, the carboxylic acid at C2 acts as an electron-withdrawing group (-M, -I). This polarization makes the molecule an excellent candidate for regioselective electrophilic aromatic substitutions and cross-coupling reactions.
Biocatalytic Degradation & Metabolic Pathways
Beyond traditional synthetic chemistry, 7-Methyl-2-naphthoic acid is a critical intermediate in the environmental degradation of complex hydrocarbons. Research on the versatile bacterium Sphingomonas paucimobilis demonstrates its ability to metabolize 2,7-dimethylnaphthalene (2,7-DMN)[3].
The metabolic pathway involves a highly specific dioxygenation at the 1,2 positions of the naphthalene ring. This enzymatic cleavage bypasses traditional chemical oxidation limitations, yielding 7-methyl-2-naphthoate as a stable intermediate before further ring fission into 4-methylsalicylate[3].
Figure 1: Biocatalytic degradation pathway of 2,7-DMN to 7-Methyl-2-naphthoic acid.
Applications in Drug Development & Impurity Profiling
Precursor for Hypolipidemic Agents
Naphthalene derivatives are frequently explored for their lipid-lowering properties. 7-Methyl-2-naphthoic acid serves as a foundational scaffold in the synthesis of complex lactones utilized as hypolipidemic agents. According to patent KR890001884B1, condensation reactions involving these naphthoic acid derivatives yield highly crystalline active compounds[4].
Table 2: Quantitative Data for 7-Methyl-2-naphthoic Acid Derivatives[4]
| Derivative / Intermediate | Yield (%) | Melting Point (°C) | Pharmaceutical Application |
| 1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-4-hydroxy-7-methyl-2-naphthoic acid lactone | 76% | 234 - 236 | Hypolipidemic Agent Precursor |
API Impurity Tracking (Olanzapine)
In pharmaceutical manufacturing, tracking structural moieties is critical for Good Manufacturing Practice (GMP) compliance. The 7-methylnaphthalene-2-carboxylic acid framework is a recognized structural component in specific API impurities, notably Olanzapine Embonate Monohydrate - Impurity F (4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxy-7-methylnaphthalene-2-carboxylic Acid)[5]. Identifying and quantifying this moiety ensures the safety and efficacy of the final antipsychotic formulation.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a closed-loop, self-validating system to guarantee success.
Protocol: High-Yield Esterification via Acyl Chloride Intermediate
Causality & Rationale: Direct Fischer esterification of the 2-naphthoic acid core often suffers from poor kinetics. The extended π -conjugation stabilizes the carboxylic ground state, creating a thermodynamic sink. To overcome this, we utilize thionyl chloride ( SOCl2 ) to generate a highly electrophilic acyl chloride intermediate, ensuring rapid, quantitative conversion even with sterically hindered alcohols.
Step-by-Step Methodology:
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Activation: Suspend 1.0 eq of 7-Methyl-2-naphthoic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of SOCl2 and a catalytic drop of dimethylformamide (DMF).
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Reflux: Heat the mixture to 40°C under an inert nitrogen atmosphere for 2 hours until gas evolution ( SO2 , HCl ) ceases and the solution becomes homogeneous.
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Self-Validation (IPC Check): Acyl chlorides cannot be directly analyzed via reverse-phase HPLC due to rapid hydrolysis in aqueous mobile phases. Validation Step: Quench a 10 μL reaction aliquot in 1 mL of anhydrous methanol. This instantly forms the methyl ester, which is stable. Run this sample via HPLC (UV 254 nm). Proceed only if the methyl ester peak indicates >99% conversion of the starting acid.
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Nucleophilic Addition: Concentrate the mixture in vacuo to remove excess SOCl2 . Resuspend in DCM, cool to 0°C, and slowly add 1.2 eq of the target alcohol and 2.0 eq of triethylamine ( Et3N ).
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Workup: Wash the organic layer with saturated NaHCO3 to remove unreacted acid, followed by brine. Dry over Na2SO4 and concentrate to yield the esterified product.
Figure 2: Self-validating synthetic workflow for the esterification of 7-Methyl-2-naphthoic acid.
References
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"CAS Common Chemistry", CAS (A Division of the American Chemical Society), [Link]
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"Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain", Applied and Environmental Microbiology (ASM Journals),[Link]
- "KR890001884B1 - Method for preparing naphthalene derivative", Google P
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"Olanzapine Embonate Monohydrate - Impurity F", Pharmaffiliates,[Link]
